(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride

Beschreibung

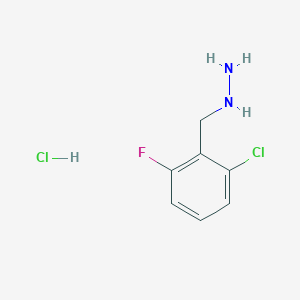

(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride (CAS: 1059626-09-3) is a hydrazine hydrochloride derivative featuring a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively. Its molecular formula is C₇H₉Cl₂FN₂, with a molecular weight of 211.064 g/mol . This compound is utilized in organic synthesis, particularly in the preparation of heterocyclic derivatives and as a building block for pharmaceuticals or materials science applications. Its dual electron-withdrawing substituents (Cl and F) confer unique reactivity and stability compared to simpler hydrazine derivatives.

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3,11H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVSHHBIGQERBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1185299-08-4 | |

| Record name | Hydrazine, [(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90660319 | |

| Record name | [(2-Chloro-6-fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-09-3 | |

| Record name | Hydrazine, [(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Chloro-6-fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-Chloro-6-fluorobenzyl chloride

A patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination (metal halide light source) and elevated temperatures (100–200 °C) to produce 2-chloro-6-fluorobenzyl chloride along with di- and tri-chlorinated byproducts. The process involves:

- Feeding chlorine gas to 2-chloro-6-fluorotoluene in a reflux setup with phosphorus trichloride as an additive to improve product quality.

- Monitoring the reaction by gas chromatography to control the content of 2-chloro-6-fluorobenzyl chloride (target <0.5% residual).

- Post-chlorination hydrolysis with ferric-based solid superacid catalyst (FeSO4/Fe3O4) and water at 100–200 °C for 4 ± 0.5 hours to convert chlorides to aldehydes.

- Alkali treatment (pH ≥ 8) and phase separation to isolate 2-chloro-6-fluorobenzaldehyde with high purity (>99.7%) and yields around 92–95% after distillation or rectification.

This method is noted for its lower pollution, simpler operation, and cost-effectiveness compared to traditional sulfuric acid-catalyzed processes.

Alternative Preparation of 2-Chloro-6-fluorobenzaldehyde

The aldehyde intermediate can also be obtained by oxidation or hydrolysis of the benzyl chloride derivative as described above. The high purity of this intermediate is crucial for subsequent hydrazine substitution.

Conversion to (2-Chloro-6-fluoro-benzyl)-hydrazine Hydrochloride

The hydrazine derivative is synthesized by nucleophilic substitution of the benzyl chloride or aldehyde with hydrazine or hydrazine hydrate, followed by isolation as the hydrochloride salt.

General Reaction Scheme

- React 2-chloro-6-fluorobenzyl chloride or 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate under reflux conditions.

- Control reaction parameters such as temperature, solvent, and molar ratios to optimize yield and purity.

- Isolate the hydrazine product by acidification with hydrochloric acid to form the hydrochloride salt.

- Purify by recrystallization or chromatography.

Specific Method Insights

While direct literature on this compound synthesis is limited, analogous hydrazine hydrochloride preparations (e.g., 2-fluoroethylamine hydrochloride) involve:

- Heating the intermediate with hydrazine hydrate in ethanol under reflux.

- Adjusting pH with hydrochloric acid to precipitate the hydrochloride salt.

- Cooling, filtration, washing, and drying to obtain the final product in high purity.

This approach is consistent with standard hydrazine substitution chemistry and salt formation protocols.

Summary Table of Key Preparation Parameters

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Chlorination of 2-chloro-6-fluorotoluene | 100–200 °C, metal halide light, Cl2 gas, PCl3 additive | Produces 2-chloro-6-fluorobenzyl chloride and chlorides mixture |

| Hydrolysis to aldehyde | FeSO4/Fe3O4 catalyst, 100–200 °C, water addition, 4 h | Converts chlorides to 2-chloro-6-fluorobenzaldehyde, 92–95% yield |

| Alkali treatment & purification | pH ≥ 8, 80–100 °C, phase separation, distillation | High purity aldehyde (>99.7%) |

| Hydrazine substitution | Reflux with hydrazine hydrate in ethanol, 70–80 °C | Formation of hydrazine derivative |

| Acidification & isolation | Add HCl to adjust pH ~2, cooling, filtration | This compound salt obtained |

Research Findings and Practical Considerations

- The use of ferric solid superacid catalysts in the hydrolysis step reduces corrosiveness and environmental impact compared to sulfuric acid, improving safety and lowering costs.

- Monitoring the chlorination reaction by gas chromatography ensures minimal byproduct formation and maximizes yield.

- The hydrazine substitution step requires careful pH control and temperature management to prevent side reactions and degradation.

- Purification by recrystallization or chromatography is essential for obtaining pharmaceutical-grade purity, given the compound’s potential biological applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic substitution: Products include substituted benzyl derivatives.

Oxidation: Major products are azo compounds.

Reduction: The primary product is the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including:

- Oxidation: Can be oxidized to form azo compounds.

- Reduction: Reduced to yield amines.

- Substitution Reactions: Chlorine and fluorine atoms can be replaced with other functional groups.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it valuable for studying enzyme interactions and cellular processes. It has shown promise in:

- Biochemical Assays: Employed in studies involving enzyme kinetics and inhibition.

- Cellular Studies: Investigated for its effects on cellular pathways and mechanisms.

Medicine

The therapeutic potential of this compound is a significant area of research. It is explored for:

- Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation.

- Antimicrobial Properties: Investigated for its effectiveness against various pathogens.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in the synthesis of azo compounds and amines |

| Biology | Biochemical assays, enzyme interaction studies | Demonstrated interaction with enzymes affecting metabolic pathways |

| Medicine | Potential anticancer and antimicrobial agent | Showed inhibitory effects on cancer cell lines; antimicrobial activity against specific bacteria |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the compound's role as an enzyme inhibitor. The study found that it effectively inhibited the activity of certain kinases involved in cancer progression, highlighting its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride involves its interaction with biological molecules through its hydrazine moiety. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below summarizes key structural and physicochemical differences between (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride and analogous compounds:

Physical Properties and Stability

- Solubility : Chloro substituents generally reduce aqueous solubility compared to fluorine. For instance, (2-Fluorobenzyl)hydrazine HCl is more soluble in polar solvents than its chloro-fluoro counterpart .

- Storage : Most hydrazine hydrochlorides require storage under inert atmospheres (e.g., N₂) at 4°C to prevent oxidation or hydrolysis .

Biologische Aktivität

(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

- Molecular Formula : C7H8ClFN2

- Molecular Weight : 174.60 g/mol

- CAS Number : 883546-66-5

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, derivatives of this compound have shown significant activity against HIV-1, with some exhibiting picomolar efficacy against wild-type strains and clinically relevant mutants.

Key Findings:

- Efficacy Against HIV-1 : Compounds containing the 2-chloro-6-fluoro substitution demonstrated a wide spectrum of inhibitory activity against HIV-1, correlating with specific stereochemical configurations .

- Mechanism of Action : The antiviral activity appears to be linked to the binding affinity to HIV reverse transcriptase, indicating potential as a therapeutic agent for HIV treatment .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies revealed its effectiveness against various bacterial strains.

Data Summary:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Activity

In addition to its antiviral and antibacterial properties, this compound has been studied for its anti-inflammatory effects. Compounds derived from this hydrazine derivative showed promising results in reducing inflammation in various models.

Case Study:

A study evaluating the anti-inflammatory activity of related compounds demonstrated a significant reduction in pro-inflammatory cytokines in cell cultures treated with these compounds, suggesting a potential role in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been performed to better understand the binding interactions of this compound with target proteins involved in viral replication and bacterial resistance.

Key Insights:

- Binding Affinity : The docking results indicated strong interactions with the active sites of both HIV reverse transcriptase and bacterial topoisomerases, supporting experimental findings of biological activity .

- Structural Insights : The molecular modeling provided insights into how structural modifications could enhance potency and selectivity for specific targets.

Q & A

Q. What are the standard synthetic routes for (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride?

The compound is typically synthesized via condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrochloride under acidic reflux conditions. For example, derivatives like phenylhydrazine hydrochloride are refluxed in ethanol for 6–8 hours to form pyrazoline analogs . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be optimized to minimize side products. Purification often involves recrystallization from ethanol or aqueous ethanol .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and hydrazine linkage .

- FTIR to identify N–H and C–Cl/F vibrational modes.

- Mass spectrometry for molecular ion verification.

- Elemental analysis to validate purity. For crystallographic studies, SHELX software is widely used for structure refinement, particularly for resolving hydrazine-related hydrogen bonding .

Q. What safety protocols are critical when handling this compound?

Due to structural similarities to phenylhydrazine hydrochloride, which exhibits acute toxicity (LD₅₀: 25–2100 mg/kg in rodents), strict precautions are required:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation or skin contact, as hydrazine derivatives can cause hemolytic anemia .

- Store in airtight containers away from oxidizers and acids to prevent decomposition.

Advanced Research Questions

Q. How can computational methods elucidate the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can predict electronic distributions, revealing how the chloro-fluoro substituents influence nucleophilic/electrophilic behavior. Molecular docking studies may further explain interactions with biological targets (e.g., enzyme active sites) . For example, hydrazine derivatives in showed inhibitory activity against aminopeptidase N, suggesting similar applications for this compound.

Q. How can researchers resolve contradictions in reported reaction yields or purity levels?

Discrepancies often arise from variations in:

- Reaction conditions : Temperature (e.g., 0–50°C in ) and solvent polarity (ethanol vs. dichloromethane).

- Purification methods : Recrystallization solvents or column chromatography gradients. Systematic Design of Experiments (DoE) approaches can identify critical variables. For instance, highlights how reaction time (1–12 hours) and catalyst choice (thionyl chloride vs. oxalyl dichloride) impact product selectivity.

Q. What strategies optimize its use in synthesizing bioactive heterocycles (e.g., pyrazolines or triazoles)?

The compound serves as a versatile precursor for cyclocondensation reactions. For example:

- React with α,β-unsaturated ketones to form pyrazoline cores (as in ).

- Use microwave-assisted synthesis to accelerate reaction kinetics and improve yields.

- Incorporate protecting groups (e.g., Boc) to stabilize intermediates during multi-step syntheses.

Q. How do electronic effects of the chloro-fluoro substituents influence biological activity?

The electron-withdrawing Cl and F groups enhance the electrophilicity of the benzyl ring, potentially improving binding to enzymes like MMP-9 or VEGFR2 (as seen in ). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent positions with inhibitory potency, guiding structural modifications.

Q. What challenges arise in crystallizing this compound for X-ray diffraction (XRD) studies?

Hydrazine derivatives often form hygroscopic or poorly diffracting crystals. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.